molecular formula C24H31NO3 B11549707 Nonyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate

Nonyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate

Cat. No.: B11549707
M. Wt: 381.5 g/mol
InChI Key: UVJIPHNHFVEPEK-UHFFFAOYSA-N
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Description

Nonyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nonyl group attached to the benzoate moiety, along with a 3-methylphenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with nonyl alcohol, followed by the acylation of the resulting ester with 3-methylbenzoyl chloride. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Nonyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted benzoates.

Scientific Research Applications

Nonyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Nonyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Nonyl 4-aminobenzoate
  • Nonyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate
  • Nonyl 4-{[(2-methylphenyl)carbonyl]amino}benzoate

Uniqueness

Nonyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate is unique due to the specific positioning of the 3-methylphenyl group, which can influence its reactivity and interaction with molecular targets. This positional specificity can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

nonyl 4-[(3-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C24H31NO3/c1-3-4-5-6-7-8-9-17-28-24(27)20-13-15-22(16-14-20)25-23(26)21-12-10-11-19(2)18-21/h10-16,18H,3-9,17H2,1-2H3,(H,25,26)

InChI Key

UVJIPHNHFVEPEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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